molecular formula C8H8ClN5O B2380026 2-chloro-N-(1H-purin-6-yl)propanamide CAS No. 882320-68-5

2-chloro-N-(1H-purin-6-yl)propanamide

Cat. No.: B2380026
CAS No.: 882320-68-5
M. Wt: 225.64
InChI Key: HPDLPBABDWHGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(1H-purin-6-yl)propanamide is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between this compound and its target, HSA, is predominantly driven by hydrophobic forces . The compound binds to HSA, leading to conformational changes in the protein . This interaction is entropy-driven, suggesting that the binding process is spontaneous .

Result of Action

The binding of this compound to HSA leads to conformational changes in the protein . This could potentially affect the function of HSA and the transport of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide typically involves the nucleophilic substitution of chlorine in 6-chloropurine with a propanamide group. One common method includes the reaction of 6-chloropurine with propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1H-purin-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as triethylamine or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted purine derivatives.

    Oxidation: Oxidized forms of the compound with different functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1H-purin-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(7H-purin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLPBABDWHGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.